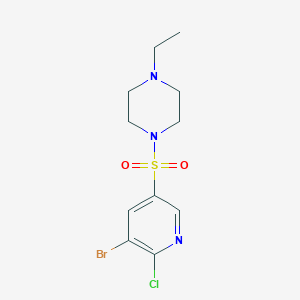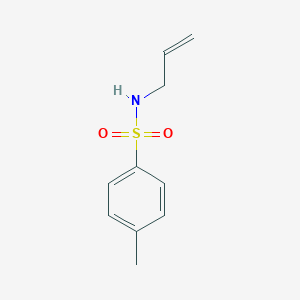
3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine, also known as BCS-378, is a chemical compound that has been researched for its potential use as a pharmaceutical drug. It belongs to the class of pyridine derivatives and has been studied for its potential as a treatment for various diseases.
Wirkmechanismus
The exact mechanism of action of 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in disease processes. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to modulate the immune system and reduce the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for research on 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine. One area of interest is its potential as a treatment for autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential as an anti-viral agent, particularly for the treatment of hepatitis C. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective treatments based on its effects.
Synthesemethoden
The synthesis of 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine involves several steps, starting with the reaction of 3-bromo-2-chloropyridine with sodium hydride to form the corresponding sodium salt. This is followed by the reaction of the sodium salt with 4-ethylpiperazine and sulfonyl chloride to form 3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine has been researched for its potential use as a pharmaceutical drug. It has been studied for its potential as a treatment for cancer, inflammation, and autoimmune diseases. It has also been researched for its potential as an anti-viral and anti-bacterial agent.
Eigenschaften
CAS-Nummer |
247582-63-4 |
|---|---|
Produktname |
3-Bromo-2-chloro-5-(4-ethylpiperazin-1-ylsulfonyl)pyridine |
Molekularformel |
C11H15BrClN3O2S |
Molekulargewicht |
368.68 g/mol |
IUPAC-Name |
1-(5-bromo-6-chloropyridin-3-yl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C11H15BrClN3O2S/c1-2-15-3-5-16(6-4-15)19(17,18)9-7-10(12)11(13)14-8-9/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
XWPYRBXBZULFKE-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Kanonische SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7,9,10,12,13,15,16,23,24,26,27,29,30-Tetradecahydrodibenzo[b,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine](/img/structure/B188073.png)
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)










